1-Bromo-2-methoxyoctane

Description

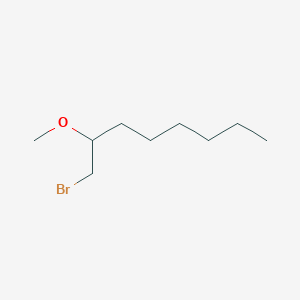

Structure

3D Structure

Properties

CAS No. |

5935-18-2 |

|---|---|

Molecular Formula |

C9H19BrO |

Molecular Weight |

223.15 g/mol |

IUPAC Name |

1-bromo-2-methoxyoctane |

InChI |

InChI=1S/C9H19BrO/c1-3-4-5-6-7-9(8-10)11-2/h9H,3-8H2,1-2H3 |

InChI Key |

CFUDJOFJYAENLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CBr)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2 Methoxyoctane and Analogous Bromoethers

Regioselective Halogenation of Unsaturated Systems

The regioselective halogenation of unsaturated compounds, particularly alkenes, is a fundamental approach for the synthesis of bromoethers like 1-bromo-2-methoxyoctane.

Electrophilic Bromination of Alkenes (e.g., 1-octene) in Nucleophilic Solvents

The reaction of an alkene with bromine in a nucleophilic solvent such as methanol (B129727) is a classic method for producing β-bromoethers. youtube.com When 1-octene (B94956) is treated with bromine in methanol, the double bond acts as a nucleophile, attacking the bromine molecule. youtube.comorganicchemistrytutor.com This leads to the formation of a cyclic bromonium ion intermediate. youtube.comlibretexts.orgntu.edu.sg The solvent, methanol, then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion. stackexchange.com This attack occurs from the side opposite to the bromonium ion, resulting in an anti-addition product. organicchemistrytutor.comlibretexts.org

The regioselectivity of this reaction is governed by the stability of the transition state during the ring-opening of the bromonium ion. The nucleophile (methanol) preferentially attacks the more substituted carbon atom of the bromonium ion because this carbon can better stabilize the partial positive charge that develops during the transition state. stackexchange.com For 1-octene, this results in the formation of this compound as the major product. The reaction is stereospecific, leading to the formation of a racemic mixture of enantiomers. ntu.edu.sg

Co-halogenation Strategies for Beta-Bromoethers

Co-halogenation strategies offer an alternative to using elemental bromine. Reagents like N-bromosuccinimide (NBS) can be used as a bromine source in the presence of an alcohol. wordpress.com The reaction proceeds through a similar bromonium ion intermediate, which is then attacked by the alcohol solvent. wordpress.com This method is often considered "greener" as it avoids the use of highly corrosive and toxic liquid bromine. wordpress.com Other reagents, such as tribromoisocyanuric acid, have also been employed in the presence of various alcohols to yield β-bromoethers with high regioselectivity. organic-chemistry.org

Functionalization of Alcohols via Bromination

Bromoethers can also be synthesized from diols or by modifying existing alcohols. For instance, 1-bromo-2-octanol can be a precursor to this compound. The hydroxyl group of 1-bromo-2-octanol can be converted to a methoxy (B1213986) group through a Williamson ether synthesis, although this can be challenging for hindered alcohols. scripps.edu

Alternatively, alkyl halides can be synthesized from alcohols using reagents like phosphorus tribromide (PBr₃) or a mixture of sodium bromide and sulfuric acid. libretexts.orgmasterorganicchemistry.com For example, reacting 2-octanol (B43104) with such reagents would primarily yield 2-bromooctane. To obtain this compound, a starting material like 1,2-octanediol (B41855) could potentially be selectively brominated at one hydroxyl group and then etherified at the other, though this can present challenges with selectivity and potential side reactions. vulcanchem.com A more direct route might involve the cleavage of cyclic ethers, such as epoxides. The ring-opening of 1,2-epoxyoctane (B1223023) with a bromide source can yield 1-bromo-2-octanol. vulcanchem.com

Electrochemical Approaches to Bromoether Synthesis

Electrochemical methods provide a modern and often "greener" alternative for synthesizing bromoethers. These techniques can generate the necessary reactive species in-situ, avoiding the need for hazardous reagents like elemental bromine. pixel-online.net A metal-free electrochemical method has been developed for the difunctionalization of various alkenes, including the synthesis of β-bromoethers. thieme-connect.de This process involves the electrolysis of a solution containing the alkene and a bromine source in an alcohol solvent. thieme-connect.de Mechanistic studies suggest that the bromine source is oxidized to a bromine radical, which then participates in the reaction with the alkene. thieme-connect.de

Another electrochemical approach, the Hofer-Moest reaction, involves the generation of a carbocation from a carboxylic acid via electrochemical oxidation. scripps.edunih.gov This carbocation can then be trapped by an alcohol to form an ether. While historically limited by harsh conditions, recent advancements have made this method more practical for creating hindered ethers. scripps.edunih.gov

Stereocontrolled Synthesis of Complex Bromoether Architectures

The synthesis of complex molecules containing bromoether moieties often requires precise control over stereochemistry. acs.org Significant research has been dedicated to developing stereocontrolled methods for the synthesis of naturally occurring bromoethers, such as those found in Laurencia species. acs.orgnih.govacs.org These methods often involve intramolecular cyclization reactions of unsaturated alcohols.

One strategy employs a ring-expanding bromoetherification process, where tetrahydrofurans or tetrahydropyrans are converted into larger ring bromoethers in a regio- and stereocontrolled manner using reagents like bromodiethylsulfonium bromopentachloroantimonate (BDSB). acs.orgnih.govacs.org Another approach involves the intramolecular bromoetherification of lactam-tethered tertiary alkenols, which proceeds with high regioselectivity and stereocontrol to form fused bromotetrahydropyrans. nih.gov These methods highlight the ability to construct complex bromoether structures with multiple contiguous stereocenters. nih.gov

Development of Green Chemistry Principles in Bromoether Synthesis

Green chemistry principles aim to design chemical processes that are more environmentally friendly. nih.gov In the context of bromoether synthesis, this often involves replacing hazardous reagents and solvents. researchgate.net

A key development is the use of alternative brominating agents to elemental bromine, which is highly toxic and corrosive. wordpress.com N-bromosuccinimide (NBS) is a common, safer alternative that can be used in greener solvents like water or alcohols. wordpress.com Another approach utilizes a reagent prepared from the alkaline intermediate of the conventional bromine recovery process, which can be acidified in-situ to generate hypobromous acid (HOBr) as the reactive brominating species. rsc.org This method avoids liquid bromine and has high bromine atom efficiency. rsc.org

Electrochemical methods also align with green chemistry principles by generating the reactive bromine species in-situ, which minimizes waste and avoids the handling of toxic reagents. pixel-online.net The use of water as a solvent in some bromoetherification reactions further enhances the green credentials of these synthetic routes. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 2 Methoxyoctane

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

Nucleophilic substitution reactions are a cornerstone of haloalkane reactivity. For 1-bromo-2-methoxyoctane, a secondary bromoalkane, both S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution) pathways are possible, with the predominant mechanism being highly dependent on the reaction conditions. libretexts.org

The S(_N)2 mechanism involves a one-step process where a nucleophile attacks the electrophilic carbon atom from the side opposite the bromine leaving group. msu.edu This backside attack leads to an inversion of stereochemistry at the reaction center. The rate of an S(_N)2 reaction is sensitive to steric hindrance; bulkier substituents around the reaction site slow the reaction down. chemicalnote.com In this compound, the methoxy (B1213986) group at the adjacent carbon (the (\beta)-position) and the hexyl chain on the carbon bearing the bromine create moderate steric bulk, which can impede the approach of a nucleophile. msu.edu

The S(_N)1 mechanism, conversely, is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. chemicalnote.commasterorganicchemistry.com This intermediate is then rapidly attacked by a nucleophile. The stability of the carbocation is paramount for an S(_N)1 reaction. As a secondary halide, this compound would form a secondary carbocation. The adjacent methoxy group can play a crucial role in stabilizing this carbocation through resonance, where the oxygen's lone pairs can be donated to the electron-deficient carbon. This potential for stabilization can favor the S(_N)1 pathway, particularly with weak nucleophiles and polar protic solvents that can stabilize both the forming carbocation and the departing bromide ion. libretexts.orgsavemyexams.com If the reaction proceeds via an S(_N)1 mechanism at a chiral center, it typically results in a mixture of enantiomers (racemization), as the planar carbocation can be attacked from either face. masterorganicchemistry.comyoutube.com

The choice between S(_N)1 and S(_N)2 pathways is therefore a delicate balance of factors, as summarized in the table below.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻, RS⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate Structure | Tertiary > Secondary. Stabilized by adjacent methoxy group. | Methyl > Primary > Secondary. Hindered by adjacent groups. |

| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |

Radical-Mediated Transformations Involving Bromoethers

Beyond ionic pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to participate in radical-mediated transformations. These reactions are typically initiated by light, heat, or a radical initiator. A key process is halogen-atom transfer (XAT), where a radical species abstracts the bromine atom from the bromoether to generate a secondary alkyl radical. rsc.org

Research into the effects of (\beta)-alkoxy substituents on radical reactions has shown that they can significantly influence the rate of halogen-atom abstraction. rsc.org The presence of a (\beta)-methoxy group, as in this compound, tends to accelerate the rate of halogen abstraction. This acceleration is attributed to a polar effect in the transition state, where the electron-withdrawing nature of the oxygen stabilizes the developing charge separation. rsc.org Once formed, the 2-methoxyoctan-1-yl radical can undergo various subsequent reactions, such as addition to multiple bonds or coupling with other radical species. For instance, modern synthetic methods have utilized amine-ligated boryl radicals to mediate the XAT from alkyl bromides, with the resulting alkyl radical then participating in cascades to form new carbon-carbon bonds, such as in alkynylation reactions with alkynyl sulfones. nih.gov

Intramolecular Cyclization Reactions of Bromoalkoxy Derivatives

Intramolecular reactions occur when a molecule contains two reactive functional groups that can react with each other, often leading to the formation of a cyclic product. pressbooks.pub For a bromoalkoxy derivative to undergo intramolecular cyclization, the alkoxy chain typically acts as an internal nucleophile, attacking the carbon bearing the bromine.

In the specific case of this compound, a direct intramolecular S(_N)2-type cyclization involving the methoxy oxygen is structurally implausible. Such a reaction would require the formation of a highly strained three-membered oxirane ring and the concurrent loss of a methyl group, which is not a favorable process.

However, the broader class of bromoalkoxy derivatives, particularly those with a terminal hydroxyl group on the alkoxy chain, readily undergoes intramolecular cyclization to form stable five- or six-membered cyclic ethers. pressbooks.pub The rate and success of these cyclizations are governed by factors such as chain length, which dictates the ring size of the product, and the substitution pattern. Studies on the intramolecular Diels-Alder reactions of substituted furans have shown that the presence of a bromine atom on the furan (B31954) ring can significantly accelerate the rate of cyclization compared to unsubstituted analogs. researchgate.net This is attributed to a combination of increased reaction exothermicity and stabilization of the product. researchgate.net Lanthanide catalysts have also been shown to be effective in mediating the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols, proceeding through an insertion of the carbon-carbon triple bond into the metal-oxygen bond. nih.gov

Electrophilic Reactivity and Reaction Pathways

The primary electrophilic character of this compound resides at the C1 carbon atom. The carbon-bromine bond is polarized ((\text{C}^{\delta+}-\text{Br}^{\delta-})) due to the higher electronegativity of bromine, making the carbon atom susceptible to attack by nucleophiles. savemyexams.com This intrinsic electrophilicity is the basis for the nucleophilic substitution reactions discussed previously.

The electrophilic reactivity of the C-Br bond can be significantly enhanced by the presence of a Lewis acid. A Lewis acid can coordinate to the bromine atom, making it a much better leaving group and increasing the partial positive charge on the carbon atom. This activation facilitates reactions with even weak nucleophiles.

While the molecule's primary role is that of an electrophile at the C1 position, it is not typically considered an "electrophile" in the sense of participating in electrophilic addition or substitution reactions with aromatic rings, as it lacks the requisite functionality. Its reaction pathways are dominated by the electrophilic nature of the carbon bonded to the halogen.

Influence of Alkoxy Substituents on Halogen Reactivity and Selectivity

The 2-methoxy group in this compound exerts a profound influence on the reactivity of the C-Br bond through a combination of inductive and steric effects. rsc.org

Inductive Effect (-I): Oxygen is more electronegative than carbon, so the methoxy group withdraws electron density through the sigma bond network. This effect can slightly increase the partial positive charge on the C1 carbon, potentially making it more susceptible to nucleophilic attack.

Steric Hindrance: The physical size of the methoxy group contributes to steric crowding around the C1 reaction center. This hindrance can slow down the rate of S(_N)2 reactions, which require a specific trajectory for the incoming nucleophile. msu.edumsu.edu

Neighboring Group Participation (Anchimeric Assistance): In reactions that proceed through a carbocation-like transition state (S(_N)1), the oxygen atom of the methoxy group can participate directly. Its lone pair of electrons can stabilize the adjacent positive charge through resonance, effectively delocalizing the charge and lowering the activation energy for the reaction. This can lead to an enhanced reaction rate compared to an unsubstituted secondary alkyl halide.

Influence on Radical Reactions: As noted earlier, (\beta)-alkoxy substituents accelerate radical halogen abstraction. This is attributed to polar stabilization of the transition state. rsc.org

This interplay of effects means that the methoxy group can either accelerate or decelerate a reaction depending on the mechanism. For S(_N)2 reactions, the steric hindrance is often the dominant, rate-retarding factor. For S(_N)1 reactions, the stabilizing effect on the carbocation intermediate is often the dominant, rate-accelerating factor.

Metal-Mediated and Catalytic Reactivity of Bromoethers

The C-Br bond in bromoethers like this compound can be activated by various metals to form organometallic reagents or to participate in catalytic coupling reactions. mit.edu

Organometallic Reagent Formation: A classic example is the reaction with magnesium metal to form a Grignard reagent. This would convert the electrophilic C1 carbon into a highly nucleophilic one, which could then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, or esters.

Copper-Mediated and Catalyzed Reactions: Copper catalysts are widely used in cross-coupling reactions to form C-O, C-N, and C-C bonds. nih.gov Copper-catalyzed methods have been developed for the etherification of aryl bromides, demonstrating the utility of copper in forming C-O bonds under relatively mild conditions. nih.gov Copper can also mediate C-H halogenation reactions, although in the case of this compound, the focus would be on reactions of the C-Br bond. beilstein-journals.org

Palladium and Nickel-Catalyzed Cross-Coupling: While more common for aryl and vinyl halides, catalysts based on palladium and nickel can facilitate cross-coupling reactions of alkyl bromides. These reactions, such as Suzuki, Negishi, or Kumada couplings, pair the alkyl halide with an organometallic coupling partner (e.g., an organoboron, organozinc, or Grignard reagent) to form a new C-C bond. Recent advances have focused on developing ligands that enable these transformations for sp³-hybridized carbons, which can be challenging due to issues like (\beta)-hydride elimination. nih.gov

The table below provides examples of potential metal-mediated transformations.

| Metal/Catalyst System | Reaction Type | Potential Product Type |

|---|---|---|

| Mg (Magnesium) | Grignard Reagent Formation | Nucleophilic Alkylating Agent |

| Cu (Copper) | Ullmann-type Coupling / C-O, C-N formation | Ethers, Amines |

| Pd or Ni with Ligands | Cross-Coupling (e.g., Suzuki, Negishi) | Alkanes, Alkenes (with appropriate partners) |

| Amine-ligated Boryl Radicals (Photocatalysis) | Radical Alkynylation | Alkynes |

Advanced Spectroscopic Characterization of 1 Bromo 2 Methoxyoctane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed picture of the molecular connectivity can be constructed.

The protons on the carbon bearing the bromine atom (C1) would be expected to appear as a multiplet in the downfield region of the aliphatic spectrum, typically around 3.4-3.6 ppm, due to the deshielding effect of the adjacent electronegative bromine atom. The proton on the carbon with the methoxy (B1213986) group (C2) would likely resonate at a slightly lower chemical shift, estimated to be in the range of 3.2-3.5 ppm, also appearing as a multiplet due to coupling with neighboring protons. The methoxy group's three equivalent protons would present as a sharp singlet, anticipated around 3.3 ppm. The various methylene (B1212753) groups of the hexyl chain would produce a series of overlapping multiplets in the upfield region, approximately between 1.2 and 1.6 ppm. The terminal methyl group of the octyl chain would be the most shielded, likely appearing as a triplet around 0.9 ppm.

Expected ¹H NMR Data for 1-Bromo-2-methoxyoctane:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H1 (-CH₂Br) | ~3.4 - 3.6 | Multiplet |

| H2 (-CHOCH₃) | ~3.2 - 3.5 | Multiplet |

| -OCH₃ | ~3.3 | Singlet |

| -CH₂- (hexyl chain) | ~1.2 - 1.6 | Multiplet |

| -CH₃ (terminal) | ~0.9 | Triplet |

Note: This table represents predicted values based on known chemical shift ranges and the structure of the molecule. Actual experimental values may vary.

Experimental ¹³C NMR data has been reported for this compound. The spectrum provides a clear count of the nine distinct carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the attached and nearby functional groups.

The carbon atom bonded to the bromine (C1) is significantly deshielded and appears at a chemical shift of approximately 34.53 ppm. The carbon atom bonded to the oxygen of the methoxy group (C2) is the most downfield of the aliphatic carbons, resonating at about 80.27 ppm. The carbon of the methoxy group itself is found at around 57.27 ppm. The remaining carbons of the octyl chain show characteristic shifts, with the terminal methyl carbon (C8) being the most upfield.

Experimental ¹³C NMR Data for this compound:

| Carbon Atom | Chemical Shift (δ) in ppm (CDCl₃) |

| C1 (-CH₂Br) | 34.53 |

| C2 (-CHOCH₃) | 80.27 |

| C3 | 32.81 |

| C4 | 25.08 |

| C5 | 29.21 |

| C6 | 31.69 |

| C7 | 22.52 |

| C8 (-CH₃) | 13.99 |

| -OCH₃ | 57.27 |

Advanced NMR techniques could further refine the structural and dynamic understanding of this compound.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be invaluable for distinguishing between the CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, confirming the assignments of the methylene groups in the octyl chain and the bromomethyl group.

Nuclear Overhauser Effect (NOE) Difference Spectroscopy could establish through-space proximities between protons. For example, irradiation of the methoxy protons (-OCH₃) would be expected to show an NOE enhancement for the proton at C2, confirming their spatial relationship.

Variable-Temperature (VT) NMR could be employed to study the conformational dynamics of the flexible octyl chain. By lowering the temperature, it might be possible to slow the rotation around the C-C bonds enough to observe distinct signals for different conformers, providing insight into the molecule's preferred three-dimensional shape in solution.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

While a specific experimental IR spectrum for this compound is not available in the reviewed literature, the characteristic vibrational modes can be predicted based on its functional groups.

The most prominent features would be the C-H stretching vibrations of the aliphatic chain, expected in the 2850-2960 cm⁻¹ region. The presence of the ether linkage would be confirmed by a strong C-O stretching band, typically appearing in the 1070-1150 cm⁻¹ range. The C-Br stretching vibration is expected to be observed in the fingerprint region, usually between 500 and 600 cm⁻¹. The absence of strong, broad absorptions above 3000 cm⁻¹ would confirm the lack of hydroxyl groups, and the absence of a strong absorption around 1700 cm⁻¹ would indicate the absence of a carbonyl group.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C-O stretch (ether) | 1070 - 1150 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Note: This table represents predicted values. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of C-H bending and C-C stretching vibrations unique to the molecule.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. Experimental mass spectrometry data for this compound shows characteristic fragmentation.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M and M+2) of almost equal intensity. The fragmentation of this compound is expected to proceed through common pathways for bromoalkanes and ethers. Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine atom. Alpha-cleavage adjacent to the ether oxygen is also a likely fragmentation pathway.

Observed Mass Spectrometry Fragments for this compound:

| m/z (mass/charge) | Interpretation |

| 139, 137 | Likely represents loss of the hexyl radical from the molecular ion. |

| 129 | Possible fragment from further degradation. |

| 97 | Likely corresponds to the C₇H₁₃⁺ fragment. |

| 69 | Likely corresponds to the C₅H₉⁺ fragment. |

| 55 | Base peak, likely corresponds to the C₄H₇⁺ fragment. |

| 41 | Likely corresponds to the C₃H₅⁺ fragment. |

Note: The presence of bromine-containing fragments would be characterized by isotopic peak patterns with a ~1:1 intensity ratio, separated by 2 m/z units.

X-ray Crystallography of Bromoether Derivatives (if single crystals available)

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid. chemsrc.com For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a primary challenge. The long, flexible octyl chain can inhibit the formation of a well-ordered crystal lattice.

If a suitable crystal could be grown, X-ray analysis would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would reveal the preferred dihedral angles along the carbon backbone and the spatial relationship between the bromine atom and the methoxy group. Such data is crucial for understanding intermolecular interactions in the solid state, which can be influenced by weak hydrogen bonds and van der Waals forces. Studies on other bromo-substituted organic molecules have shown that the bromine atom can participate in halogen bonding, which could influence the crystal packing.

Applications of 1 Bromo 2 Methoxyoctane in Complex Organic Synthesis

Role as a Key Alkyl Halide Building Block

As an alkyl halide, 1-bromo-2-methoxyoctane is a key building block in organic synthesis, primarily utilized for the introduction of the 2-methoxyoctyl group into various molecules. evitachem.com This is typically achieved through nucleophilic substitution reactions where the bromine atom, a good leaving group, is displaced by a nucleophile. solubilityofthings.com The presence of the methoxy (B1213986) group at the adjacent position can influence the reactivity and selectivity of these substitution reactions.

The synthesis of this compound itself often involves the bromination of 2-methoxy-1-octanol using reagents like phosphorus tribromide. evitachem.com This process transforms the alcohol into a more reactive alkyl bromide, ready for subsequent synthetic transformations. chemicalbook.com The octane (B31449) chain provides a lipophilic character to the molecules it becomes a part of, which can be crucial for the properties of the final product.

Precursor for Diverse Functional Group Interconversions

The bromine atom in this compound serves as a versatile handle for a wide array of functional group interconversions. These transformations are fundamental in organic synthesis, allowing for the strategic modification of molecular structures. solubilityofthings.com

One common conversion is the synthesis of amines. libretexts.org By reacting this compound with ammonia (B1221849) or a primary or secondary amine, the bromine atom can be displaced to form a new carbon-nitrogen bond, leading to the corresponding primary, secondary, or tertiary amine. libretexts.org This reaction typically proceeds via an S_N2 mechanism. libretexts.org Another important transformation is the conversion to other halides through halogen exchange processes, which can alter the reactivity of the molecule for subsequent steps. scribd.com

These functional group interconversions significantly expand the synthetic utility of this compound, making it a valuable precursor for a diverse range of organic compounds. youtube.com

Intermediate in the Synthesis of Sophisticated Alkyl Ethers and Choline (B1196258) Salts

The structure of this compound makes it a suitable intermediate for the synthesis of more complex alkyl ethers and choline salts. The existing methoxy group influences the properties of the resulting molecules, while the reactive bromide allows for the attachment of larger, more intricate fragments.

In the synthesis of sophisticated alkyl ethers, the bromide can be displaced by an alkoxide nucleophile in a Williamson ether synthesis-type reaction. This allows for the introduction of a second, potentially more complex, ether linkage into the molecule. The synthesis of choline salts can be achieved by reacting this compound with trimethylamine. google.com This quaternization reaction results in the formation of a quaternary ammonium (B1175870) salt, a key feature of choline compounds. google.comguidechem.com

Utilization in Cross-Coupling Reactions (e.g., Palladium-Catalyzed Ullmann Coupling)

Alkyl halides like this compound can participate in various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct participation of alkyl bromides in palladium-catalyzed Ullmann coupling is less common than that of aryl halides, the principles of such reactions are relevant. organic-chemistry.org The Ullmann reaction traditionally involves the copper-catalyzed coupling of aryl halides. organic-chemistry.org

Modern advancements in catalysis have expanded the scope of cross-coupling reactions to include a wider range of substrates. Palladium-catalyzed reactions, in particular, have become a cornerstone of organic synthesis. researchgate.net The reactivity of the carbon-bromine bond in this compound makes it a potential substrate for certain palladium-catalyzed cross-coupling reactions, allowing for the formation of new bonds and the construction of more complex molecular frameworks.

Application as a Solvent or Reaction Medium in Specific Organic Transformations

While primarily used as a reagent, the physical properties of this compound, such as its boiling point and polarity, may allow for its use as a solvent or reaction medium in specific organic transformations. cymitquimica.com Its relatively non-polar octane backbone combined with the polar C-Br and C-O bonds gives it a unique solvent character.

In certain reactions, particularly those involving nonpolar substrates where a slightly polar, non-protic environment is required, this compound could serve as a suitable medium. sinocurechem.com However, its reactivity as an alkyl halide would need to be considered to avoid unwanted side reactions with the reactants or reagents.

Reagent in Cascade or Domino Reactions

The bifunctional nature of this compound, with its reactive bromide and ether linkage, makes it a potential candidate for use in cascade or domino reactions. These reactions involve a series of intramolecular transformations that occur sequentially in a single synthetic operation, leading to a significant increase in molecular complexity in a single step.

A hypothetical cascade reaction could be initiated by the nucleophilic substitution of the bromide, followed by an intramolecular reaction involving the methoxy group or another part of the octane chain. The specific design of such a cascade would depend on the other functional groups present in the reacting partner and the reaction conditions employed. The ability to participate in such complex transformations highlights the potential of this compound in the efficient construction of intricate molecular architectures.

Future Research Directions and Perspectives in 1 Bromo 2 Methoxyoctane Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for synthesizing haloalkanes and ethers often involve harsh reagents and generate significant waste. youtube.comchemguide.co.uk Future research will prioritize the development of greener and more efficient synthetic protocols for 1-Bromo-2-methoxyoctane. This involves exploring alternative reagents, catalytic systems, and reaction conditions that align with the principles of green chemistry. rsc.org

Key areas of focus will include:

Catalytic Halogenation and Etherification: Moving away from stoichiometric reagents towards catalytic methods for introducing the bromo and methoxy (B1213986) groups. For instance, developing catalytic systems that can achieve the bromination of 2-methoxyoctane (B1652639) or the methoxybromination of 1-octene (B94956) with high regioselectivity would represent a significant advance. The reaction of 1-octene with reagents like Tribromoisocyanuric Acid in methanol (B129727) is known to produce this compound, and optimizing this process with greener catalysts is a promising direction. researchgate.net

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound can offer superior control over reaction parameters, enhance safety, particularly for exothermic reactions, and facilitate easier scale-up. vapourtec.comnih.gov This approach can also enable the in-situ generation and use of reactive intermediates, minimizing waste and improving process efficiency. vapourtec.com

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product. acs.org For example, refining the Williamson ether synthesis—a classic method for forming ethers—by using recyclable catalysts or solvent-free conditions would improve its atom economy and sustainability. libretexts.orgbritannica.com

Table 1: Comparison of Synthetic Approaches for this compound

| Feature | Traditional Routes | Future Sustainable Routes |

|---|---|---|

| Reagents | Stoichiometric strong acids (e.g., H₂SO₄) and brominating agents (e.g., PBr₃). youtube.com | Catalytic systems (e.g., transition metals, enzymes), milder reagents (e.g., N-bromosuccinimide with a catalyst). mdpi.com |

| Solvents | Volatile organic compounds (VOCs). | Green solvents (e.g., water, ionic liquids, supercritical CO₂) or solvent-free conditions. rsc.org |

| Atom Economy | Often low, with formation of salt byproducts. acs.org | High, through addition reactions or catalytic cycles with minimal waste. |

| Process | Batch processing with potential for thermal runaways. mt.com | Continuous flow synthesis for enhanced safety and control. nih.gov |

| Energy Input | High temperatures often required. | Lower energy consumption through catalysis, photocatalysis, or microwave-assisted synthesis. organic-chemistry.org |

Exploration of Novel Reactivity Pathways under Emerging Conditions

The carbon-bromine bond in this compound is a key functional group for a variety of transformations, including nucleophilic substitutions and organometallic coupling reactions. ncert.nic.inyoutube.com Future research will aim to unlock new reactivity modes by employing emerging activation techniques, such as photoredox catalysis.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. researchgate.net This approach could be applied to this compound to:

Generate Alkyl Radicals: The selective reduction of the C-Br bond via a photocatalytic cycle can produce a 2-methoxyoctyl radical. This reactive intermediate can then participate in a range of C-C and C-heteroatom bond-forming reactions that are complementary to traditional ionic pathways. nih.gov

Enable Novel Couplings: The use of photocatalysts, such as those based on gold or iridium, could facilitate the coupling of this compound with a wide array of partners, including heteroarenes, isonitriles, and other unactivated substrates, which are challenging to achieve with conventional methods. nih.govresearchgate.net

Late-Stage Functionalization: The mild nature of photocatalysis makes it ideal for the late-stage functionalization of complex molecules, where this compound could be introduced into a molecule that is sensitive to harsher reaction conditions. nih.gov

Table 2: Potential Novel Reactions of this compound

| Reaction Type | Conditions | Potential Product | Significance |

|---|---|---|---|

| Photoredox C-H Alkylation | Photocatalyst (e.g., [Au₂(dppm)₂]Cl₂), light, heteroarene. nih.gov | Heteroaryl-substituted 2-methoxyoctane | Direct functionalization of heterocycles, important in medicinal chemistry. |

| Radical Addition to Isonitriles | Photocatalyst, light, isonitrile. researchgate.net | Functionalized phenanthridines or other nitrogen-containing heterocycles | Access to complex, high-value scaffolds from simple precursors. |

| Nickel/Photoredox Dual Catalysis | Ni catalyst, photocatalyst, light, coupling partner (e.g., aryl bromide). nih.gov | Aryl-substituted 2-methoxyoctane | Mild conditions for cross-coupling reactions, avoiding harsh organometallic reagents. |

| Atom Transfer Radical Addition (ATRA) | Photocatalyst, light, alkene. mdpi.com | Complex bromo-functionalized ethers | Construction of intricate carbon skeletons under mild conditions. |

Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Analysis

A deeper understanding of reaction mechanisms, kinetics, and intermediate species is crucial for optimizing the synthesis and subsequent reactions of this compound. The application of advanced, real-time analytical techniques is a key future research direction.

In-situ monitoring technologies, such as Process Analytical Technology (PAT), allow for the continuous analysis of a reaction as it proceeds, without the need for sampling. This provides a wealth of data that is often missed by traditional offline analysis. Key techniques include:

Raman and FTIR Spectroscopy: These vibrational spectroscopy methods are powerful tools for monitoring the concentration of reactants, products, and key intermediates in real-time. acs.org For example, in-situ Raman could be used to track the consumption of a starting material and the formation of the C-Br bond during the synthesis of this compound, or to monitor its conversion in subsequent reactions like Grignard reagent formation. mt.comacs.org

NMR Spectroscopy: In-situ NMR can provide detailed structural information about species in the reaction mixture, helping to identify transient intermediates and elucidate complex reaction pathways. researchgate.net

The data obtained from these techniques will enable more precise process control, leading to improved yields, higher purity, and enhanced safety. acs.org

Table 3: In-Situ Monitoring for this compound Chemistry

| Analytical Technique | Information Gained | Application Example |

|---|---|---|

| In-Situ Raman Spectroscopy | Real-time concentration profiles of reactants and products, detection of intermediates. acs.org | Monitoring the transmetalation of a Grignard reagent derived from this compound. acs.org |

| In-Situ FTIR Spectroscopy | Tracking changes in functional groups (e.g., C-Br, C-O-C). mt.com | Following the kinetics of the etherification or bromination step during synthesis. |

| Reaction Calorimetry (RC1) | Heat flow, reaction onset, endpoint, and detection of exothermic events. mt.com | Ensuring the safe addition of reagents during potentially exothermic reactions like Grignard formation. |

| In-Situ NMR Spectroscopy | Mechanistic insights, identification of transient species and byproducts. researchgate.net | Elucidating the mechanism of a novel photocatalytic reaction involving this compound. |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity

For this compound, AI and ML can be applied to:

Predictive Synthesis: AI-powered retrosynthesis tools can suggest the most efficient and cost-effective pathways to synthesize this compound and its derivatives. acs.orgnih.govgrace.com These models can learn from the entire body of published chemical knowledge to propose routes that a human chemist might overlook. cas.org

Reaction Optimization: ML algorithms, particularly Bayesian optimization and active learning, can be used to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading, solvent) to find the optimal conditions for yield, selectivity, or other desired metrics. nih.govnih.gov This data-driven approach can significantly reduce the number of experiments required compared to traditional methods. rsc.org

Discovery of Novel Reactivity: By identifying patterns in reaction data, ML models may predict new, previously unexplored reactions for this compound, guiding experimental efforts toward the most promising areas. researchgate.net

The integration of ML with automated robotic platforms for high-throughput experimentation (HTE) will further accelerate the pace of discovery in this area. beilstein-journals.org

Table 4: Machine Learning Applications in this compound Synthesis

| ML Application | Objective | Key Parameters for Optimization | Expected Outcome |

|---|---|---|---|

| Retrosynthesis Prediction | Identify optimal synthetic routes. nih.gov | Starting material cost, number of steps, overall yield. | Diverse and novel synthetic pathways. beilstein-journals.org |

| Reaction Condition Optimization | Maximize yield and selectivity of a specific transformation. nih.gov | Temperature, residence time (flow), stoichiometry, catalyst, solvent. | A set of optimized conditions with minimal experimentation. nih.gov |

| Reactivity Prediction | Predict the outcome of a novel reaction. | Substrate structure, reagents, catalyst properties. | Prioritization of high-potential experiments. researchgate.net |

| High-Throughput Screening | Rapidly screen catalysts or reagents for a desired reaction. | Catalyst structure, ligand type, additives. | Identification of lead candidates for further development. beilstein-journals.org |

Expansion of Synthetic Utility towards Complex Natural Products and Designed Molecules

As a functionalized C8 building block, this compound holds potential as a valuable intermediate in the synthesis of more complex and high-value molecules, including natural products, pharmaceuticals, and advanced materials. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

Future research will likely focus on using this compound to:

Introduce Lipophilic Chains: The octyl chain can be incorporated into larger molecules to tune properties such as solubility, lipophilicity, and membrane permeability, which is particularly relevant in medicinal chemistry and agrochemistry.

Serve as a Bifunctional Linchpin: The bromo and methoxy groups can be manipulated independently. For example, the bromine can be converted to an organometallic reagent for C-C bond formation, while the ether linkage remains stable or is cleaved at a later stage to reveal a hydroxyl group for further functionalization.

Construct Novel Scaffolds: By designing multi-step synthetic sequences that exploit the reactivity of both functional groups, this compound can be a starting point for creating novel molecular scaffolds that are not easily accessible by other means. The development of haloalkyne chemistry, for example, showcases how halogenated building blocks can be used in powerful cycloaddition and cross-coupling reactions to rapidly build molecular complexity. acs.org

The ultimate goal is to establish this compound as a versatile and readily available tool in the synthetic chemist's toolbox for the efficient construction of designed molecules with specific functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.